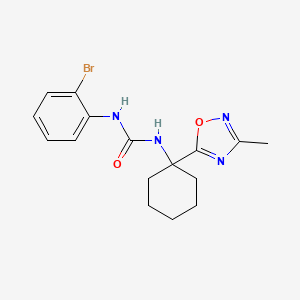
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as BRP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRP is a urea derivative that is synthesized using specific methods and has been shown to have promising effects in various biological systems.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the reaction of 2-bromophenyl isocyanate with 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine to form the desired product.
Starting Materials
2-bromophenyl isocyanate, 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine
Reaction
Step 1: Dissolve 2-bromophenyl isocyanate in anhydrous dichloromethane., Step 2: Add 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove any solids., Step 5: Concentrate the filtrate under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system., Step 7: Recrystallize the purified product from a suitable solvent to obtain the final product.
Mecanismo De Acción
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exerts its anticancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a protein that is overexpressed in many cancer cells and is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various biochemical and physiological effects in different biological systems. In addition to its anticancer effects, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have anti-inflammatory and analgesic effects. Studies have also demonstrated that 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to be stable under various conditions, making it a reliable compound for use in experiments. However, one limitation of using 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One potential avenue of research is to further investigate its anticancer effects and explore its potential as a cancer therapy. Additionally, studies could focus on exploring the mechanisms underlying 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea's anti-inflammatory and analgesic effects. Finally, research could investigate the potential use of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, or 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, is a promising compound that has potential therapeutic applications in various biological systems. Its anticancer effects, anti-inflammatory and analgesic effects, and potential use in treating neurological disorders make it an exciting area of research for future studies.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been extensively studied for its potential therapeutic applications in various biological systems. One of the most significant applications of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is its potential use as an anticancer agent. Studies have shown that 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11-18-14(23-21-11)16(9-5-2-6-10-16)20-15(22)19-13-8-4-3-7-12(13)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPOBBBKGBZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

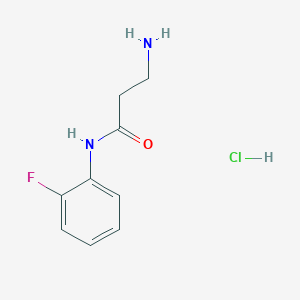
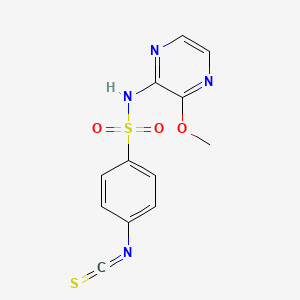
![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)
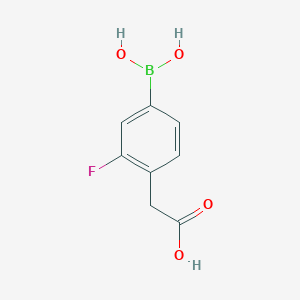
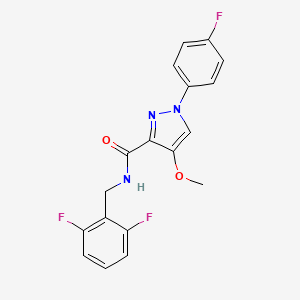
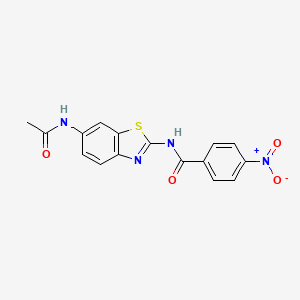
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
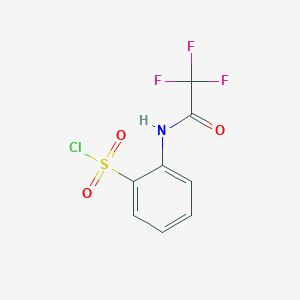
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)